4-氟丁磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to butanesulfonyl chloride, 4-fluoro-, has been explored through various methods, focusing on the creation of fluorinated alkenes and other derivatives. For instance, the use of 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO2CH2F) has been developed as an efficient fluoromethylidene synthon for the synthesis of monofluoroalkenes via Julia-Kocienski olefination reactions (Zhu et al., 2010).

Molecular Structure Analysis

The molecular structure and conformational properties of related compounds, such as Fluorocarbonyl trifluoromethanesulfonate, have been detailed through studies involving gas electron diffraction, vibrational spectroscopy, and quantum chemical calculations, providing insights into the geometric structure and behavior of these molecules in different states (Védova et al., 2004).

Chemical Reactions and Properties

The reactivity and properties of fluorosulfonyl and related groups have been extensively studied. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been identified as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis, showcasing its potential in diverse fluorination capabilities (Umemoto et al., 2010).

Physical Properties Analysis

The physical properties of related compounds, such as N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, have been analyzed, revealing their potential use as ionic liquids and solid electrolytes due to their thermophysical characteristics (Forsyth et al., 2006).

Chemical Properties Analysis

The chemical properties of arenesulfonyl fluoride synthesized via copper-catalyzed fluorosulfonylation of arenediazonium salts, using 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct as a sulfonyl source in combination with KHF2, illustrate the impact of the arene ring's electronic character on the reaction pathway (Liu et al., 2020).

科学研究应用

羟基烷磺酰氯的合成

J. King 等人(1987 年)领导的研究重点是合成羟基烷磺酰氯,包括 6-羟基-1-丁磺酰氯和 5-羟基-1-戊磺酰氯等化合物。这些化合物通过光谱方法表征,并探索了它们形成内酯和结晶乙酰氧基哌啶的能力,证明了它们在有机合成过程中的重要性 (King 等,1987)。

新型聚合物材料

M. Padaki 等人(2013 年)探索了使用 4-氨基-1-苯磺酰胺等组分合成新型聚合物,并分析了它们通过复合纳滤 (NF) 膜在脱盐中的应用。该研究强调了这些聚合物在水净化技术中的潜力 (Padaki 等,2013)。

电生理学和毒理学

K. Osman 等人(1996 年)的研究调查了磺酰氟化物(包括丁磺酰氟化物)在促进有机磷酸酯诱导的神经病变中的作用。这项研究对于了解某些化学物质对神经组织的毒理作用和机制至关重要 (Osman 等,1996)。

N-F 氟化剂的开发

T. Umemoto 等人(2021 年)对 N-F 氟化剂的开发进行了全面综述,探索了这些试剂在包括药物化学和材料科学在内的各个领域的合成、反应和应用。这突出了氟化剂在科学研究中的广泛应用 (Umemoto 等,2021)。

燃料电池应用

Byungchan Bae 等人(2009 年)的一项研究重点是合成含有芴基团的磺化聚(芳醚砜)嵌段共聚物。这些材料表现出高质子电导率和机械性能,使其有望用于燃料电池应用 (Bae 等,2009)。

抗肿瘤化合物的合成

A. McCarroll 等人(2007 年)描述了通过 Sonogashira 偶联合成抗肿瘤化合物,重点是将各种取代基并入芳基磺酰基部分。这项研究有助于开发新的癌症疗法 (McCarroll 等,2007)。

安全和危害

“Butanesulfonyl chloride, 4-fluoro-” is considered hazardous. It is combustible and causes severe skin burns and eye damage. It may also cause respiratory irritation. Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

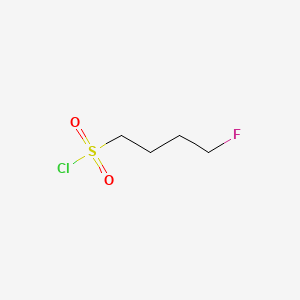

IUPAC Name |

4-fluorobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClFO2S/c5-9(7,8)4-2-1-3-6/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWBBSTVVUPYAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)Cl)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190678 |

Source

|

| Record name | Butanesulfonyl chloride, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanesulfonyl chloride, 4-fluoro- | |

CAS RN |

372-00-9 |

Source

|

| Record name | Butanesulfonyl chloride, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanesulfonyl chloride, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。